Trifluoromethyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

As a Strong Lewis Acid

CF3SO3CF3 acts as a strong Lewis acid due to its ability to accept electron pairs. This property makes it valuable for various reactions, including:

As a CF3 Introducing Agent

The presence of the trifluoromethyl (CF3) group in CF3SO3CF3 allows it to act as a potent CF3 introducing agent. This functionality finds applications in:

As a Catalyst:

CF3SO3CF3 can function as a catalyst for various organic reactions, accelerating the reaction rate and improving efficiency. Examples include:

- Polymerization reactions: CF3SO3CF3 can initiate and mediate the polymerization of various monomers, leading to the formation of desired polymers .

- Esterification reactions: It can catalyze the formation of esters from carboxylic acids and alcohols .

Other Applications:

Beyond organic synthesis and catalysis, CF3SO3CF3 finds use in various other areas of scientific research:

- As a strong Brønsted acid: It can donate a proton, acting as a strong Brønsted acid in specific reactions .

- As an ionic liquid component: CF3SO3CF3 can be incorporated into ionic liquids, which are salts with unique properties like high thermal stability and conductivity, making them valuable for various applications .

Trifluoromethyl trifluoromethanesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 218.08 g/mol. It is characterized by its trifluoromethyl group and trifluoromethanesulfonate moiety, making it a unique sulfonate ester. The compound is a colorless liquid at room temperature, with a boiling point of 21°C and a melting point of -108.2°C, and it has a density of 1.791 g/cm³ .

Trifluoromethyl trifluoromethanesulfonate is known for its reactivity, particularly in nucleophilic substitution reactions. It can act as an electrophile, participating in various chemical transformations:

- Nucleophilic Substitution: It can react with nucleophiles to form corresponding sulfonate esters.

- Fluorination Reactions: The trifluoromethyl group can be involved in fluorination processes, enhancing the compound's utility in synthetic organic chemistry.

- Formation of Sulfonamides: The compound can be used to synthesize sulfonamides through reaction with amines.

These reactions highlight its potential as a versatile reagent in organic synthesis.

Trifluoromethyl trifluoromethanesulfonate can be synthesized through several methodologies:

- From Trifluoromethanesulfonic Acid: One common method involves the reaction of trifluoromethanesulfonic acid with trifluoroacetic anhydride.

- Direct Fluorination: Another approach includes the direct fluorination of methanesulfonic acid derivatives under controlled conditions to introduce the trifluoromethyl group.

These methods facilitate the production of this compound in laboratory settings.

Trifluoromethyl trifluoromethanesulfonate finds applications primarily in:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

- Fluorinated Compound Development: The compound is used to develop fluorinated materials that exhibit unique properties beneficial for various industrial applications.

Its reactivity and stability make it valuable in synthetic methodologies.

Interaction studies involving trifluoromethyl trifluoromethanesulfonate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can significantly alter reaction pathways due to the presence of both the trifluoromethyl and sulfonate groups, which can influence electronic properties and sterics during

Several compounds share structural similarities with trifluoromethyl trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoroacetic acid | Strong acid, used in peptide synthesis | |

| Trifluoromethyl sulfonyl fluoride | Used as a reagent for fluorination | |

| Trifluoroacetyl chloride | Acylating agent, utilized in organic synthesis |

Uniqueness of Trifluoromethyl Trifluoromethanesulfonate

Trifluoromethyl trifluoromethanesulfonate is unique due to its dual functionality as both a strong electrophile and a source of fluorine atoms. This combination allows it to participate in a wider range of

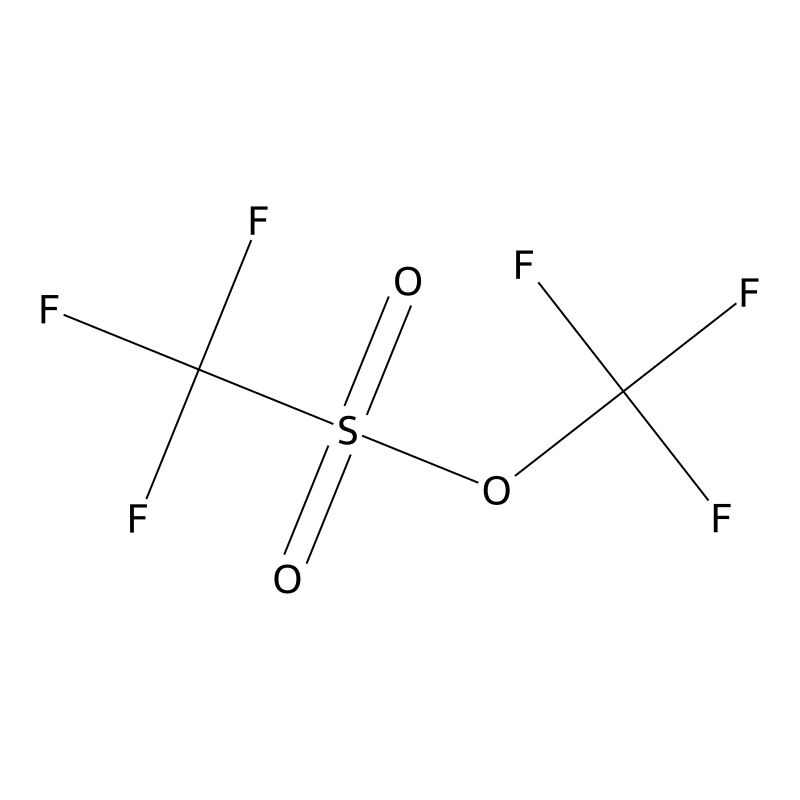

Trifluoromethyl trifluoromethanesulfonate possesses the molecular formula C₂F₆O₃S, representing a highly fluorinated organosulfur compound with distinctive structural characteristics [1] [2]. The compound consists of two trifluoromethyl groups connected through a sulfonate linkage, creating a symmetric molecular architecture [1]. The systematic nomenclature identifies this compound as trifluoromethyl trifluoromethanesulfonate, though it is commonly referred to as trifluoromethyl triflate in scientific literature [1] [2].

The molecular structure features a central sulfur atom bonded to three oxygen atoms in a tetrahedral arrangement, with one oxygen forming a bridge to the trifluoromethyl group [1]. This creates the characteristic sulfonate ester functionality, where the sulfur center exhibits a +6 oxidation state [3]. The presence of six fluorine atoms distributed across two trifluoromethyl groups imparts significant electronegativity to the molecule, influencing its chemical behavior and physical properties [2] [4].

The compound bears the Chemical Abstracts Service registry number 3582-05-6 and the European Community number 805-991-0, facilitating its identification in chemical databases and regulatory frameworks [1] [5]. The molecular weight of trifluoromethyl trifluoromethanesulfonate is precisely 218.07 grams per mole, consistent with its molecular composition [2] [4] [6].

Physical Characteristics

Melting and Boiling Points

Trifluoromethyl trifluoromethanesulfonate exhibits remarkably low thermal transition temperatures that reflect its molecular structure and intermolecular interactions [4] [7]. The melting point has been consistently reported at -108.0°C to -108.2°C, indicating that the compound remains solid only at extremely low temperatures [4] [7] [5] [6]. This exceptionally low melting point results from the weak van der Waals forces between molecules, which are insufficient to maintain solid-state organization at higher temperatures [4].

The boiling point of trifluoromethyl trifluoromethanesulfonate occurs at 21.0°C under standard atmospheric pressure [4] [7] [5] [6]. This relatively low boiling point demonstrates the compound's high volatility at ambient conditions, necessitating careful handling and storage procedures [5]. The narrow temperature range between melting and boiling points (approximately 129°C) indicates a relatively small liquid phase window, which has implications for practical applications and storage requirements [4] [7].

Density and Appearance

The density of trifluoromethyl trifluoromethanesulfonate has been calculated as 1.791 ± 0.06 grams per cubic centimeter through predictive computational methods [4] [7] [6]. This relatively high density reflects the presence of multiple fluorine atoms and the sulfur center, both contributing significant atomic mass to the molecular structure [4]. The predicted nature of this density value indicates that experimental determinations may be limited due to the compound's volatility and handling challenges [4].

Trifluoromethyl trifluoromethanesulfonate appears as a clear, colorless liquid under standard conditions [5]. The liquid state at room temperature is consistent with its low boiling point and molecular characteristics [4] [5]. The absence of chromophoric groups in the molecular structure accounts for its colorless appearance, as the compound does not absorb visible light significantly [5].

Stability Parameters

The chemical stability of trifluoromethyl trifluoromethanesulfonate under normal conditions has been characterized as stable, though specific environmental factors require careful consideration [8]. The compound demonstrates moisture sensitivity, reacting with water to form decomposition products [8]. This hydrolytic instability necessitates storage in dry conditions and the exclusion of atmospheric moisture during handling procedures [8].

Recommended storage conditions specify maintenance at temperatures between 2°C and 8°C in well-ventilated areas [5] [8]. The compound should be kept in tightly closed containers to prevent moisture ingress and maintain chemical integrity [8]. These storage requirements reflect both the thermal sensitivity associated with its low boiling point and the moisture reactivity inherent in the sulfonate ester functionality [5] [8].

Thermal stability assessments indicate that trifluoromethyl trifluoromethanesulfonate remains stable under normal temperature conditions, though prolonged exposure to elevated temperatures may promote decomposition pathways [5]. The compound's stability profile suggests that standard laboratory conditions are suitable for handling, provided appropriate moisture exclusion measures are implemented [8].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about trifluoromethyl trifluoromethanesulfonate through multiple nuclei observations [9] [10]. Fluorine-19 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the trifluoromethyl groups, with each group exhibiting distinct resonance patterns due to their different chemical environments [10] [11]. The compound's symmetric structure produces well-resolved signals that facilitate structural confirmation and purity assessment [10].

Carbon-13 nuclear magnetic resonance spectroscopy data demonstrates the presence of trifluoromethyl carbons at characteristic downfield positions [12] [13]. The trifluoromethyl carbon atoms experience significant deshielding due to the electronegative fluorine substituents, resulting in chemical shifts that are diagnostic of this structural motif [13]. The symmetric nature of the molecule produces simplified spectra with fewer signals than might be expected from the molecular formula [12] [13].

The nuclear magnetic resonance spectroscopic techniques prove particularly valuable for trifluoromethyl trifluoromethanesulfonate analysis due to the high natural abundance of fluorine-19 nuclei and their sensitivity to local electronic environments [10]. These spectroscopic methods enable precise structural determination and serve as reliable analytical tools for compound identification and characterization [9] [10] [14].

Infrared Spectroscopy Characteristics

Infrared spectroscopy of trifluoromethyl trifluoromethanesulfonate reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule [15] [16]. The antisymmetric stretching vibrations of the trifluoromethyl groups appear in the range of 1173-1148 wavenumbers, providing diagnostic information about these functional groups [15] [16]. The symmetric trifluoromethyl stretching mode occurs at 1274 wavenumbers, representing a distinct vibrational signature [15] [16].

The sulfonate moiety contributes significant absorption features in the infrared spectrum through its sulfur-oxygen stretching vibrations [15] [17] [16]. Antisymmetric sulfur dioxide stretching modes appear between 1357-1467 wavenumbers, while symmetric sulfur dioxide stretching occurs in the 1140-1157 wavenumber region [15] [17] [16]. These absorption bands are characteristic of sulfonate ester functionality and provide structural confirmation [17] [16].

The combination of trifluoromethyl and sulfonate vibrational modes creates a distinctive infrared fingerprint that enables reliable compound identification [15] [16]. The frequency positions and relative intensities of these absorption bands reflect the electronic and structural characteristics of trifluoromethyl trifluoromethanesulfonate [15] [17].

Vibrational and Electronic Energy Levels

The vibrational energy levels of trifluoromethyl trifluoromethanesulfonate have been characterized through combined infrared and Raman spectroscopic studies [15] [17]. These complementary techniques provide comprehensive information about the molecular vibrational modes, including both infrared-active and Raman-active transitions [15] [17]. The vibrational spectrum reflects the molecular symmetry and bonding characteristics present in the compound [17].

Quantum chemical calculations have been employed to predict and interpret the vibrational frequencies observed experimentally [15] [18]. Density functional theory methods using appropriate basis sets have successfully reproduced the experimental vibrational data, providing theoretical validation of the spectroscopic assignments [15] [18]. These computational studies enhance understanding of the relationship between molecular structure and vibrational properties [18].

Electronic energy level information for trifluoromethyl trifluoromethanesulfonate remains limited in the available literature, though related fluorinated compounds have been studied extensively [19] [20]. The electronic structure is dominated by the highly electronegative fluorine atoms and the sulfur center in its +6 oxidation state [20]. The presence of multiple fluorine substituents significantly influences the electronic distribution and energy levels within the molecule [19] [20].

Electronic Structure and Bonding Characteristics

The electronic structure of trifluoromethyl trifluoromethanesulfonate is characterized by the presence of highly electronegative fluorine atoms and a central sulfur atom in a high oxidation state [3] [20]. The sulfur center adopts a tetrahedral coordination geometry with three oxygen atoms and exhibits extensive electron withdrawal due to the attached trifluoromethyl group [3]. This electronic configuration results in significant polarization of the molecular electron density [20].

The carbon-fluorine bonds within the trifluoromethyl groups represent some of the strongest and most polarized bonds in organic chemistry [20]. The electronegativity difference between carbon and fluorine creates substantial dipole moments within each trifluoromethyl group, contributing to the overall molecular polarity [19] [20]. These strong carbon-fluorine bonds also impart chemical stability to the trifluoromethyl moieties [20].

The sulfur-oxygen bonding in the sulfonate functionality involves both ionic and covalent character, with the sulfur center bearing significant positive charge [3]. The sulfur-oxygen bonds exhibit partial double-bond character due to pi-bonding interactions between filled oxygen p-orbitals and empty sulfur d-orbitals [3]. This bonding arrangement stabilizes the high oxidation state of sulfur and contributes to the overall molecular stability [3].

The electronic structure influences the reactivity patterns of trifluoromethyl trifluoromethanesulfonate, particularly its behavior as an electrophilic species [21] [20]. The electron-withdrawing effects of the fluorine atoms and the sulfonate group create electron-deficient centers that can participate in various chemical transformations [21] [20]. Understanding these electronic characteristics is essential for predicting the compound's chemical behavior and potential applications [21] [20].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂F₆O₃S | [1] [2] [4] |

| Molecular Weight | 218.07 g/mol | [2] [4] [6] |

| Melting Point | -108.0 to -108.2°C | [4] [7] [5] |

| Boiling Point | 21.0°C | [4] [7] [5] |

| Density | 1.791 ± 0.06 g/cm³ | [4] [7] [6] |

| CAS Number | 3582-05-6 | [1] [2] [5] |

| Spectroscopic Technique | Characteristic Features | Wavenumber/Range |

|---|---|---|

| IR - νₐₛ(CF₃) | Antisymmetric CF₃ stretching | 1173-1148 cm⁻¹ |

| IR - νₛ(CF₃) | Symmetric CF₃ stretching | 1274 cm⁻¹ |

| IR - νₐₛ(SO₂) | Antisymmetric SO₂ stretching | 1357-1467 cm⁻¹ |

| IR - νₛ(SO₂) | Symmetric SO₂ stretching | 1140-1157 cm⁻¹ |

| ¹⁹F NMR | CF₃ group signals | Chemical shift data |

| ¹³C NMR | Trifluoromethyl carbons | Chemical shift data |

XLogP3

GHS Hazard Statements

H314 (92.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive